4-Bromo-2-chloro-5-nitrophenol
Description
Overview of Halogenated Nitrophenols: Synthesis and Reactivity Paradigms
The synthesis of halogenated nitrophenols typically involves electrophilic aromatic substitution reactions on a phenol (B47542) or substituted phenol starting material. Common synthetic routes include the nitration of halogenated phenols or the halogenation of nitrophenols. For instance, the synthesis of 4-bromo-2-nitrophenol (B183274) can be achieved by reacting p-bromophenol with nitric acid. chemicalbook.com The reactivity of the aromatic ring is influenced by the existing substituents; the hydroxyl group is activating and ortho-, para-directing, while nitro groups are deactivating and meta-directing. The presence of multiple halogen atoms can further enhance the molecule's reactivity in various chemical transformations. solubilityofthings.com
These compounds are recognized for their utility as intermediates in the synthesis of a wide range of other chemicals, including dyes, pesticides, and pharmaceuticals. scienceopen.comd-nb.info Their chemical behavior, including acidity (pKa), is significantly influenced by the electronic effects of the halogen and nitro substituents. rsc.org Many chloronitrophenols are also significant from an environmental perspective, as they are considered pollutants stemming from industrial activities and are known for their potential toxicity. scienceopen.comd-nb.infonih.gov
Rationale for Research on 4-Bromo-2-chloro-5-nitrophenol: Addressing Specific Research Gaps and Challenges
Research into specific, multi-substituted compounds like this compound is driven by several factors. A primary motivator is the existence of significant research gaps. While the broader class of halogenated nitrophenols is known, many specific isomers are not extensively studied. For example, reports on the bacterial degradation of compounds like 4-chloro-3-nitrophenol (B1362549) have noted the lack of prior studies, indicating that fundamental research into the behavior of these specific molecules is still a frontier. bohrium.com The limited availability of dedicated synthesis and reactivity data for this compound underscores this gap.
A major challenge associated with this class of compounds is their environmental persistence. The presence of electron-withdrawing nitro and chloro groups often makes these molecules recalcitrant to natural degradation processes. nih.govbohrium.com This resistance to biodegradation poses a significant challenge for environmental remediation, making the study of their environmental fate and potential degradation pathways a critical area of investigation. scienceopen.comnih.gov
Scope and Objectives of the Research on this compound
The scientific inquiry into this compound encompasses several key objectives. A foundational goal is the development of efficient and reliable synthetic routes for its preparation and the thorough characterization of its physicochemical properties.
Subsequent research would logically focus on exploring its chemical reactivity. This includes its potential as a precursor or building block in the synthesis of more complex molecules with potential applications in materials science or pharmacology.
Given the environmental relevance of related compounds, a significant objective is to investigate the environmental behavior of this compound. This involves assessing its potential toxicity and studying its degradability, particularly through microbial pathways, which could inform bioremediation strategies. scienceopen.comnih.govbohrium.com
Interactive Data Tables
Physicochemical Properties of this compound and Related Isomers
This table presents computed data for this compound and its isomers. This data is computationally generated and provides estimates of the compound's properties.
| Property | This compound | 4-Bromo-5-chloro-2-nitrophenol nih.gov | 5-Bromo-2-chloro-4-nitrophenol nih.gov |
| CAS Number | 2091684-77-2 synquestlabs.com | 65001-78-7 nih.gov | 48125-11-7 nih.gov |
| Molecular Formula | C₆H₃BrClNO₃ synquestlabs.com | C₆H₃BrClNO₃ nih.gov | C₆H₃BrClNO₃ nih.gov |
| Molecular Weight | 252.45 g/mol | 252.45 g/mol nih.gov | 252.45 g/mol nih.gov |
| XLogP3 | 2.7 | 3.3 nih.gov | 2.7 nih.gov |
| Hydrogen Bond Donors | 1 | 1 nih.gov | 1 nih.gov |
| Hydrogen Bond Acceptors | 3 | 4 nih.gov | 4 nih.gov |
Properties of Related Precursor Compounds
This table shows key properties of compounds that could serve as precursors or are structurally related to the title compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromo-2-chlorophenol | 3964-56-5 sigmaaldrich.com | C₆H₄BrClO sigmaaldrich.com | 207.45 sigmaaldrich.com | 47-49 sigmaaldrich.com | 232-235 sigmaaldrich.com |
| 4-Bromo-2-nitrophenol | 7693-52-9 | C₆H₄BrNO₃ chembk.com | 218.00 chembk.com | 90-94 chembk.com | 259.4 chembk.com |
| 2-Chloro-5-nitrophenol (B15424) | 619-10-3 | C₆H₄ClNO₃ | 173.56 | 117-120 | 239 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-5-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFGQQDSZARNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 Bromo 2 Chloro 5 Nitrophenol
Established Synthetic Routes to 4-Bromo-2-chloro-5-nitrophenol
While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and efficient synthetic pathway can be proposed based on established organic reactions. This multi-step approach involves the initial formation of a di-substituted phenol (B47542) intermediate, followed by a regioselective nitration.
Precursor Chemistry and Reaction Pathways for this compound Formation
The most logical precursor for the synthesis of this compound is 4-bromo-2-chlorophenol. This intermediate can be synthesized with high selectivity and yield from the readily available starting material, 2-chlorophenol. The reaction pathway involves the electrophilic bromination of 2-chlorophenol.
The subsequent and final step in the formation of the target compound is the nitration of the 4-bromo-2-chlorophenol intermediate. This is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the benzene (B151609) ring. The regioselectivity of this reaction is crucial for the successful synthesis of the desired isomer. The directing effects of the substituents already present on the aromatic ring (hydroxyl, chloro, and bromo groups) guide the position of the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para-director. The chloro and bromo groups are deactivating but also ortho-, para-directing. Given that the para position to the hydroxyl group is already occupied by the bromine atom, and the ortho positions are either occupied by the chlorine atom or sterically hindered, the nitration is directed to the available position that is ortho to the bromine and meta to the hydroxyl and chlorine, which is the 5-position.
Optimization of Reaction Conditions and Yield for this compound Synthesis
For the bromination of 2-chlorophenol, a high yield of 4-bromo-2-chlorophenol (up to 99.1%) can be achieved by using elemental bromine in the presence of a catalyst such as triethylamine hydrochloride in a solvent like chlorobenzene at a controlled temperature. google.com
The nitration of the resulting 4-bromo-2-chlorophenol requires careful control of reaction conditions to ensure the desired regioselectivity and to avoid the formation of byproducts. Typically, nitration of phenols is carried out using dilute nitric acid at room temperature. savemyexams.comchemistrystudent.combyjus.com The use of a mixture of concentrated nitric acid and sulfuric acid, a common nitrating agent for many aromatic compounds, could lead to oxidation of the phenol or the formation of polysubstituted products.
Below is a table summarizing the proposed reaction conditions for the synthesis of this compound.
| Step | Reactant | Reagents and Solvents | Temperature (°C) | Yield (%) |
| 1. Bromination | 2-Chlorophenol | Br2, Triethylamine hydrochloride, Chlorobenzene | 0-20 | ~99 |
| 2. Nitration | 4-Bromo-2-chlorophenol | Dilute HNO3 | Room Temperature | Not reported, but expected to be moderate to high |
Green Chemistry Approaches in the Synthesis of this compound and Related Compounds
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods in chemistry. For the synthesis of this compound and related compounds, several green chemistry approaches can be considered, particularly for the nitration step, which traditionally uses strong, corrosive acids.
One promising green alternative is the use of microwave-assisted synthesis. at.uaorientjchem.orgresearchgate.netmdpi.comnih.gov Microwave irradiation can significantly reduce reaction times and improve yields, often with the use of less hazardous reagents. For the nitration of phenols, microwave-assisted methods using solid catalysts or alternative nitrating agents like calcium nitrate in acetic acid have been developed. orientjchem.orgresearchgate.net These methods can offer high regioselectivity and are more energy-efficient than conventional heating.
Another green approach is the use of solvent-free reaction conditions. nih.govjmchemsci.com By eliminating the need for organic solvents, these methods reduce waste and the environmental impact of the synthesis. For the synthesis of substituted phenols, solvent-free acylation and other reactions have been successfully demonstrated. jmchemsci.com While not specifically reported for the synthesis of this compound, the principles of solvent-free synthesis could potentially be applied to its preparation.
The ipso-hydroxylation of arylboronic acids is another green route for the synthesis of substituted phenols, often proceeding under mild and catalyst-free conditions. rsc.orgresearchgate.net This method, however, would require the synthesis of the corresponding boronic acid precursor.
Derivatization Chemistry of this compound
The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the hydroxyl group, the nitro group, and the halogen atoms. These groups provide multiple sites for further chemical modifications, allowing for the synthesis of a variety of derivatives.
Electrophilic and Nucleophilic Substitutions on the this compound Scaffold
Electrophilic Aromatic Substitution: The benzene ring of this compound is deactivated towards further electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro, chloro, and bromo groups. The hydroxyl group, while activating, is sterically hindered. Therefore, further electrophilic substitution reactions are expected to be challenging and would likely require harsh reaction conditions.
Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing nitro group ortho and para to the halogen atoms can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org In this compound, the nitro group is ortho to the chlorine atom and meta to the bromine atom. This positioning makes the chlorine atom susceptible to displacement by strong nucleophiles. The bromine atom is less likely to be substituted via an SNAr mechanism due to the lack of ortho or para activation by the nitro group.
The following table provides hypothetical examples of nucleophilic substitution reactions on this compound based on the known reactivity of similar compounds.
| Reaction Type | Nucleophile | Potential Product |
| Nucleophilic Aromatic Substitution | Sodium methoxide (NaOMe) | 4-Bromo-2-methoxy-5-nitrophenol |
| Nucleophilic Aromatic Substitution | Ammonia (NH3) | 4-Bromo-2-amino-5-nitrophenol |
| Nucleophilic Aromatic Substitution | Sodium hydrosulfide (NaSH) | 4-Bromo-2-mercapto-5-nitrophenol |
Synthesis of Schiff Bases Incorporating the this compound Moiety
The hydroxyl group of this compound can be converted into an amino group through a two-step process: reduction of the nitro group to an amine, followed by protection of the hydroxyl group and subsequent deprotection. The resulting amino-4-bromo-2-chlorophenol can then be used to synthesize Schiff bases. Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.
For instance, the amino derivative of this compound could react with a substituted benzaldehyde in the presence of an acid catalyst to form the corresponding Schiff base. The synthesis of Schiff bases from various substituted phenols and anilines is a well-established area of organic synthesis. nih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov
Formation of Metal Complexes with Ligands Derived from this compound
Despite a comprehensive search of scientific literature, no specific research articles or detailed studies were found detailing the synthesis and characterization of metal complexes with ligands derived directly from this compound. The existing body of chemical literature focuses on metal complexes of other structurally related Schiff bases or azo dyes, but not those originating from this particular substituted nitrophenol.
Ligands play a crucial role in coordination chemistry, binding to a central metal atom to form a coordination complex. The electronic and steric properties of the ligand influence the geometry, stability, and reactivity of the resulting metal complex. Substituted phenols, such as this compound, are potential precursors for the synthesis of ligands, often through the formation of Schiff bases or azo dyes.
A common method for preparing such ligands is the condensation reaction of a phenolic compound with a primary amine to form a Schiff base, which contains an imine or azomethine (-C=N-) group. These Schiff base ligands can then coordinate to various metal ions through the nitrogen of the imine group and the oxygen of the phenolic hydroxyl group.
Alternatively, this compound could theoretically be converted into an azo dye. This typically involves diazotization of an aromatic amine and subsequent coupling with a phenol. The resulting azo compound can then act as a ligand, coordinating with metal ions through the nitrogen atoms of the azo group and other donor atoms present in the molecule.
While the synthesis of metal complexes with a variety of other substituted nitrophenol-derived ligands has been reported, there is a notable absence of literature specifically describing the use of this compound for this purpose. Therefore, no detailed research findings or data tables on the formation and properties of such metal complexes can be provided at this time. Further research would be necessary to explore the potential of this compound as a precursor for new ligands and their corresponding metal complexes.
Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Characterization of 4 Bromo 2 Chloro 5 Nitrophenol
Vibrational Spectroscopy (FT-IR, Raman) of 4-Bromo-2-chloro-5-nitrophenol
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of this compound. By probing the vibrational modes of the molecule, these methods provide a unique spectroscopic fingerprint.
The analysis of related nitrophenol compounds reveals characteristic vibrational frequencies that can be assigned to specific functional groups within the target molecule. researchgate.net The presence of the hydroxyl (-OH) group gives rise to a distinct stretching vibration, typically observed in the range of 3200-3600 cm⁻¹. The nitro (-NO₂) group is characterized by two prominent stretching vibrations: an asymmetric stretch usually found near 1500-1560 cm⁻¹ and a symmetric stretch appearing around 1335-1370 cm⁻¹. researchgate.net
The carbon-halogen bonds also exhibit characteristic vibrations. The C-Cl stretching frequency is typically observed in the 700-800 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, generally between 500-650 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C=C stretching modes within the benzene (B151609) ring produce a series of bands in the 1400-1600 cm⁻¹ region.
Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3200 - 3600 | Phenolic Hydroxyl |
| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |
| NO₂ Asymmetric Stretch | 1500 - 1560 | Nitro Group |
| Aromatic C=C Stretch | 1400 - 1600 | Benzene Ring |
| NO₂ Symmetric Stretch | 1335 - 1370 | Nitro Group |
| C-Cl Stretch | 700 - 800 | Chloro Group |
Note: These values are based on characteristic frequencies for the respective functional groups in related aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.
In the ¹H NMR spectrum, the molecule is expected to show distinct signals for the phenolic proton and the two aromatic protons. The phenolic -OH proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The two aromatic protons on the benzene ring will appear as two distinct signals, likely doublets, due to coupling with each other. Their chemical shifts are influenced by the electronic effects of the substituents; the electron-withdrawing nitro, chloro, and bromo groups will shift these signals to a lower field (higher ppm values).
The ¹³C NMR spectrum is expected to display six unique signals, one for each carbon atom in the benzene ring, as they are all in chemically non-equivalent environments. The chemical shifts of these carbons are highly dependent on the attached substituent. Carbons bonded to the electronegative oxygen, bromine, chlorine, and nitro groups will be significantly deshielded and appear at lower fields compared to the carbons bonded only to hydrogen.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H (aromatic) | 7.0 - 8.5 | Doublet |
| ¹H | H (aromatic) | 7.0 - 8.5 | Doublet |
| ¹H | H (hydroxyl) | 5.0 - 11.0 | Broad Singlet |
| ¹³C | C-OH | 150 - 160 | - |
| ¹³C | C-Cl | 120 - 135 | - |
| ¹³C | C-H | 115 - 130 | - |
| ¹³C | C-Br | 110 - 125 | - |
| ¹³C | C-NO₂ | 140 - 150 | - |
Note: The predicted chemical shifts are estimates based on the analysis of similarly substituted phenol (B47542) derivatives. beilstein-journals.orgrsc.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV-Vis light is primarily governed by the nitrophenol chromophore. The benzene ring conjugated with the nitro group allows for π → π* transitions, which are typically strong and occur at specific wavelengths. msu.edu
The spectrum of the parent compound, 4-nitrophenol, shows a strong absorption band that is pH-dependent, typically appearing around 320 nm in acidic solution and shifting to approximately 400 nm in alkaline solution due to the formation of the 4-nitrophenolate (B89219) ion. researchgate.net The presence of the hydroxyl (-OH), chloro (-Cl), and bromo (-Br) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift, moving the absorption maximum (λ_max) to longer wavelengths. These substituents, with their lone pairs of electrons, can engage in resonance with the benzene ring, extending the conjugated system and lowering the energy required for electronic excitation. msu.edu Consequently, this compound is expected to exhibit a λ_max at a wavelength slightly longer than that of 4-nitrophenol.
Mass Spectrometry (MS) in Molecular Identification and Fragmentation Studies of this compound
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. miamioh.edu
Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), leading to isotopic peaks at M and M+2 with a relative intensity ratio of approximately 3:1. libretexts.org Bromine also has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), which produce isotopic peaks at M and M+2 with nearly equal intensity (1:1 ratio). libretexts.org The presence of both one chlorine and one bromine atom in the molecule will result in a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4, providing a clear signature for its elemental composition.
The molecular weight of this compound (C₆H₃BrClNO₃) is 252.45 g/mol (using the most abundant isotopes). nih.gov Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (a loss of 46 amu) and NO (a loss of 30 amu). miamioh.edu Fragmentation may also involve the loss of the halogen atoms (Br or Cl) or the elimination of CO. libretexts.org
Single Crystal X-ray Diffraction (SCXRD) Studies of this compound and its Crystalline Forms
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Crystal System and Space Group Determination
While specific crystallographic data for this compound is not widely published, analysis of related substituted phenolic compounds suggests likely crystallographic features. For instance, similar small organic molecules often crystallize in common crystal systems such as monoclinic or orthorhombic. researchgate.net A study on a related compound, 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, revealed that it crystallizes in the monoclinic system with a P2₁/c space group. researchgate.net It is plausible that this compound would adopt a similar, relatively low-symmetry crystal packing arrangement.
Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) in this compound Crystals
The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions that stabilize the lattice. The most significant of these is hydrogen bonding, where the phenolic hydroxyl group acts as a hydrogen bond donor. The acceptor could be the oxygen atom of a nitro group or the phenolic oxygen of a neighboring molecule, leading to the formation of chains or dimeric structures.
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bond | O-H (hydroxyl) | O (nitro), O (hydroxyl) |
| Halogen Bond | C-Br, C-Cl | O (nitro) |
Computational Chemistry and Theoretical Insights into 4 Bromo 2 Chloro 5 Nitrophenol
Quantum Chemical Calculations (DFT, Ab Initio) for 4-Bromo-2-chloro-5-nitrophenol
Quantum chemical calculations are fundamental tools for investigating the molecular structure and electronic properties of compounds like this compound. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the electronic structure of the molecule, providing a deep understanding of its behavior at the atomic level.
DFT, particularly using hybrid functionals like B3LYP, has become a standard method due to its balance of computational cost and accuracy. researchgate.netdoi.org These calculations are typically paired with a basis set, such as 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. researchgate.net Ab initio methods, like Hartree-Fock (HF), are based on first principles without empirical parameterization but are often more computationally demanding. These calculations form the basis for geometry optimization, electronic structure analysis, and the prediction of spectroscopic properties.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles.
The stability of the molecule is influenced by the orientation of its substituent groups: the hydroxyl (-OH), nitro (-NO₂), bromine (-Br), and chlorine (-Cl) atoms attached to the benzene (B151609) ring. Intramolecular interactions, such as a potential hydrogen bond between the hydroxyl proton and the oxygen of the adjacent nitro group, can significantly impact its most stable conformation. By comparing the energies of different possible conformers, researchers can identify the global minimum energy structure.
Below is a hypothetical table illustrating the kind of data that would be generated from a geometry optimization calculation for this compound, based on typical values for similar aromatic compounds.
Interactive Data Table: Hypothetical Optimized Geometrical Parameters
This table presents illustrative data for this compound, as specific experimental or computational results are not available. The values are based on typical parameters for related substituted phenols calculated using DFT (e.g., B3LYP/6-311++G(d,p) level of theory).
| Parameter | Type | Atom(s) Involved | Hypothetical Value |
| Bond Length | C-C (aromatic) | C1-C2 | 1.39 Å |
| Bond Length | C-O | C1-O | 1.36 Å |
| Bond Length | C-Cl | C2-Cl | 1.74 Å |
| Bond Length | C-Br | C4-Br | 1.90 Å |
| Bond Length | C-N | C5-N | 1.47 Å |
| Bond Angle | C-C-O | C6-C1-O | 120.5° |
| Bond Angle | C-C-Cl | C1-C2-Cl | 119.8° |
| Bond Angle | C-C-N | C6-C5-N | 118.9° |
| Dihedral Angle | C-C-O-H | C2-C1-O-H | 0.0° or 180.0° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential, indicating its tendency to donate electrons. The energy of the LUMO is related to the electron affinity, showing its capacity to accept electrons. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. taylorandfrancis.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. sapub.org For a substituted phenol (B47542) like this compound, the HOMO is typically distributed over the electron-rich phenol ring and hydroxyl group, while the electron-withdrawing nitro group heavily influences the LUMO's localization.
Interactive Data Table: Hypothetical Frontier Orbital Properties
This table provides an example of frontier molecular orbital energies that could be calculated for this compound. These values are essential for deriving reactivity descriptors.
| Parameter | Description | Hypothetical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.20 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.65 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org NBO analysis is used to investigate intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital (a bond or lone pair) to an empty acceptor orbital (an antibonding orbital). wikipedia.orgmpg.de This analysis can quantify the stabilization energy associated with these interactions, revealing the electronic effects of the chloro, bromo, and nitro substituents on the phenol ring.
Molecular Electrostatic Potential (MEP) analysis creates a 3D map of the charge distribution on the molecule's surface. researchgate.net The MEP is a valuable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. researchgate.netmdpi.com Different colors on the MEP map represent varying electrostatic potentials:
Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the oxygen atoms of the hydroxyl and nitro groups.
Blue: Indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a likely positive site.
Green: Represents neutral or near-zero potential regions, typically found over the carbon atoms of the aromatic ring.
Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound
Computational chemistry allows for the prediction of various spectroscopic properties, including vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. doi.org DFT calculations can compute the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. These calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, allowing for a direct comparison with experimental FT-IR and Raman spectra. This comparison is a powerful method for confirming the molecular structure and assigning specific vibrational bands to functional groups.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The predicted chemical shifts can be compared to experimental data to aid in the complete structural elucidation of the molecule. A strong correlation between the predicted and experimental spectra serves to validate both the synthesized structure and the computational method used.
Reactivity Descriptors and Mechanistic Pathway Predictions for this compound
The energies of the frontier molecular orbitals (HOMO and LUMO) are used to calculate a set of global reactivity descriptors that quantify a molecule's chemical behavior. thaiscience.info These descriptors provide insight into the molecule's stability, reactivity, and potential reaction mechanisms.
Key reactivity descriptors include:
Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap. sapub.org
Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (electron acceptor).
These parameters are crucial for predicting how this compound might behave in chemical reactions and for understanding its mechanistic pathways in processes like nucleophilic substitution or degradation. nih.gov
Interactive Data Table: Hypothetical Global Reactivity Descriptors
This table shows reactivity descriptors derived from the hypothetical HOMO-LUMO energies listed previously. These values help in quantitatively assessing the molecule's reactivity.
| Reactivity Descriptor | Formula | Hypothetical Value (eV) |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.025 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.825 |
| Global Softness (S) | 1 / (2η) | 0.274 |
| Electrophilicity Index (ω) | μ² / (2η) | 6.92 |
Reactivity Studies and Reaction Mechanisms of 4 Bromo 2 Chloro 5 Nitrophenol
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 4-Bromo-2-chloro-5-nitrophenol
The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of a strong electron-withdrawing nitro group. For an SNAr reaction to occur, two main conditions must be met: the presence of a suitable leaving group (typically a halide) and significant deactivation of the aromatic ring by electron-withdrawing groups. libretexts.org The nitro group, positioned para to the chlorine atom and ortho to the bromine atom, powerfully withdraws electron density from the ring, facilitating attack by nucleophiles.
The generally accepted mechanism for SNAr is a two-step addition-elimination process. scranton.edu In the first step, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edulibretexts.org The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.org In the case of this compound, the nitro group is ideally positioned to stabilize the intermediate formed upon nucleophilic attack at either the chloro- or bromo-substituted positions.
The relative reactivity of the two halogen atoms as leaving groups depends on a combination of factors, including carbon-halogen bond strength and the ability of the halogen to stabilize the forming negative charge. While bromide is generally a better leaving group than chloride, the position of the substituent relative to the activating nitro group is paramount. The nitro group is para to the chlorine atom, providing strong activation for its displacement.
| Factor | Influence on Reactivity | Details |
|---|---|---|
| Electron-Withdrawing Group (-NO₂) | Activates the ring for nucleophilic attack | The nitro group is a powerful activating group, especially when positioned ortho or para to the leaving group, as it stabilizes the Meisenheimer intermediate through resonance. libretexts.org |
| Leaving Groups (-Cl, -Br) | Enables substitution by a nucleophile | Both chlorine and bromine can act as leaving groups. The chlorine at the C-2 position is para to the activating -NO₂ group, making it a likely site for substitution. |
| Nucleophile | Initiates the substitution reaction | Strong nucleophiles (e.g., alkoxides, amines) are typically required. The strength and nature of the nucleophile affect the reaction rate. |
| Meisenheimer Complex | Key reaction intermediate | A resonance-stabilized anionic adduct formed by the addition of the nucleophile to the aromatic ring. Its stability is key to the reaction's feasibility. scranton.edu |
Electrophilic Substitution Reactivity of the Aromatic Ring in this compound
Electrophilic aromatic substitution involves an electrophile replacing a hydrogen atom on the aromatic ring. The reactivity and orientation of substitution are governed by the existing substituents. In this compound, the substituents have competing effects. The hydroxyl (-OH) group is a strongly activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. byjus.com Conversely, the nitro group (-NO₂) is strongly deactivating and meta-directing, while the halogen atoms (-Br and -Cl) are deactivating yet ortho, para-directing. msu.edu
Position C-3: This position is ortho to the -OH group, meta to the -NO₂ group, ortho to the -Cl group, and para to the -Br group.
Position C-6: This position is ortho to the -OH group and meta to the -Br group.
The hydroxyl group strongly directs incoming electrophiles to its ortho positions (C-3 and C-6). However, the C-3 position is sterically hindered by the adjacent chlorine atom and electronically deactivated by both the chloro and nitro groups. The C-6 position is less hindered and is primarily influenced by the activating hydroxyl group. Therefore, electrophilic substitution is most likely to occur at the C-6 position.
| Substituent | Position | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -OH | C-1 | Strongly Activating | Ortho, Para (to C-2, C-4, C-6) |
| -Cl | C-2 | Deactivating | Ortho, Para (to C-1, C-3, C-5) |
| -Br | C-4 | Deactivating | Ortho, Para (to C-1, C-3, C-5) |
| -NO₂ | C-5 | Strongly Deactivating | Meta (to C-1, C-3) |
Oxidation and Reduction Pathways of this compound
The functional groups on this compound allow for distinct oxidation and reduction reactions.
Reduction Pathways: The most common reduction reaction for nitroaromatic compounds is the conversion of the nitro group to an amino group. The reduction of this compound would yield 5-amino-4-bromo-2-chlorophenol. This transformation is fundamental in organic synthesis as the resulting aminophenol is a versatile intermediate. The reduction can be achieved using a variety of reagents and conditions, with the choice often depending on the desired selectivity and scale. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reductants like tin(II) chloride (SnCl₂) in an acidic medium.
Oxidation Pathways: The phenolic hydroxyl group can be oxidized, potentially forming quinone or quinone-like structures. However, the presence of multiple electron-withdrawing groups on the ring makes it more resistant to oxidation compared to phenol (B47542) itself. Under strong oxidative conditions, such as those used in advanced oxidation processes (AOPs), degradation of the aromatic ring can occur. Studies on the related compound 4-chloro-2-nitrophenol using sulfate radicals have shown that both dechlorination (loss of the chloro group) and denitration (loss of the nitro group) occur, leading to the formation of chloride and nitrate ions. nih.gov Similar degradation pathways, potentially involving the release of bromide, chloride, and nitrate ions, can be expected for this compound under harsh oxidative stress.
| Reaction Type | Functional Group Involved | Typical Product | Common Reagents |
|---|---|---|---|
| Reduction | Nitro (-NO₂) | Amino (-NH₂) | H₂/Pd-C, SnCl₂/HCl, Fe/HCl |
| Oxidation | Hydroxyl (-OH) | Quinone-type structures | Potassium permanganate, Chromium trioxide |
| Oxidative Degradation | Aromatic Ring | Ring cleavage, inorganic ions (Cl⁻, Br⁻, NO₃⁻) | Sulfate radicals, Hydroxyl radicals |
Mechanistic Investigations of Complex Reactions Involving this compound as a Reactant or Intermediate
The mechanisms of the primary reactions involving this compound have been extensively studied in related systems.
Mechanism of Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, this reaction proceeds via a two-step addition-elimination mechanism. scranton.edu The rate-determining step is typically the initial attack of the nucleophile to form the high-energy Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and, critically, onto the oxygen atoms of the nitro group. This resonance stabilization is what makes the reaction feasible. The second step is the rapid elimination of the leaving group (halide ion), which restores the aromaticity of the ring.
Mechanism of Electrophilic Aromatic Substitution: This reaction follows a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. msu.edu In the first step, the electrophile attacks the π-electron system of the benzene (B151609) ring, forming a C-E bond and the resonance-stabilized arenium ion. In the second, fast step, a base removes a proton from the carbon atom that was attacked, restoring aromaticity and yielding the substituted product. The substituents on the ring affect the stability of the arenium ion, thereby influencing the reaction rate and orientation.
Mechanism of Nitro Group Reduction: The reduction of a nitro group to an amine is a multi-step process that involves the transfer of six electrons. The reaction is believed to proceed through several intermediates. The initial reduction of the nitro group forms a nitroso (-N=O) group, which is then further reduced to a hydroxylamino (-NHOH) group. Finally, the hydroxylamino intermediate is reduced to the amino (-NH₂) group. In some biological or specific chemical reactions, intermediates like the hydroxylamino derivative can be isolated or participate in subsequent rearrangements.
Environmental Fate and Degradation Mechanisms of 4 Bromo 2 Chloro 5 Nitrophenol
Photolytic Degradation Pathways of 4-Bromo-2-chloro-5-nitrophenol in Aquatic and Atmospheric Environments
There is currently no available scientific literature detailing the photolytic degradation of this compound. Studies investigating its susceptibility to direct or indirect photolysis in water or the atmosphere have not been published. Consequently, key parameters such as its photodegradation rate, quantum yield, and the identity of potential transformation products under solar irradiation are unknown.
Microbial Biodegradation of this compound: Identification of Microbial Strains and Enzymes
No microbial strains, either bacterial or fungal, have been reported to biodegrade this compound. The scientific literature lacks any studies on the isolation, identification, or characterization of microorganisms capable of utilizing this compound as a substrate for growth or of transforming it through co-metabolism. As a result, there is no information on the specific enzymes or enzymatic pathways that might be involved in its breakdown.
Metabolite Identification and Catabolic Pathways of this compound During Biotransformation
Given the absence of research on the microbial degradation of this compound, its catabolic pathways have not been elucidated. There is no information available regarding the sequence of biochemical reactions, the identity of metabolic intermediates, or the final end-products of its biotransformation.
Sorption and Leaching Behavior of this compound in Soil and Sediments
The behavior of this compound in terrestrial and sedimentary environments is undocumented. There are no available data on its tendency to adsorb to soil organic matter and clay particles, which is a key process governing its mobility and bioavailability. Important parameters such as the soil organic carbon-water partitioning coefficient (Koc) have not been determined, making it impossible to predict its leaching potential and the likelihood of groundwater contamination.
Analytical Methodologies for Environmental Monitoring and Quantification of this compound
Specific and validated analytical methods for the detection and quantification of this compound in complex environmental matrices such as water, soil, or biological tissues have not been published. The development of such methods is a prerequisite for any study on its environmental occurrence, fate, and transport.
Applications As a Chemical Intermediate and in Material Science Non Biological/non Clinical
4-Bromo-2-chloro-5-nitrophenol as a Precursor for Synthetic Building Blocks in Organic Synthesis
The molecular architecture of this compound makes it a promising, albeit not yet widely explored, precursor for various synthetic building blocks in organic synthesis. The strategic placement of its functional groups offers multiple avenues for chemical transformations. For instance, the nitro group can be reduced to an amine, which can then undergo a wide range of reactions to form amides, imines, or be used in the construction of heterocyclic rings.
Similarly, the bromine and chlorine atoms can be targeted in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group can be alkylated, acylated, or otherwise modified, further expanding the synthetic possibilities.
While direct examples of the use of this compound as a synthetic precursor are not abundant in the current literature, the utility of analogous compounds is well-documented. For example, related chloronitrophenol derivatives are known to serve as key intermediates in the synthesis of more complex molecules. The combination of reactive sites on this compound suggests its potential to be a valuable building block for the synthesis of a diverse array of organic compounds.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Product Class |
|---|---|---|
| Nitro Group (-NO₂) | Reduction | Anilines |
| Halogens (-Br, -Cl) | Nucleophilic Aromatic Substitution | Ethers, Amines |
| Halogens (-Br, -Cl) | Cross-Coupling Reactions | Biaryls, Alkenyl/Alkynyl-substituted phenols |
| Hydroxyl Group (-OH) | Alkylation/Acylation | Ethers, Esters |
Integration of this compound Derivatives in the Development of Functional Materials (e.g., Dyes, Pigments, Catalysts)
Derivatives of this compound hold potential for integration into various functional materials, including dyes, pigments, and catalysts. The nitrophenol core structure is a known chromophore, and modification of the substituents on the aromatic ring can be used to tune the color and other properties of the resulting dye molecules. The presence of halogens can enhance properties such as lightfastness.
Although specific examples of dyes or pigments derived from this compound are not readily found in published research, other halogenated nitrophenols serve as important intermediates in the dyestuff industry. It is plausible that derivatives of this compound could be synthesized to create novel colorants with specific properties.
Furthermore, the phenolic hydroxyl group and the potential for introducing other functionalities suggest that this compound could be a precursor to ligands for metal complexes. Such complexes could exhibit catalytic activity, with the electronic properties of the ligand, influenced by the bromo, chloro, and nitro substituents, playing a key role in the catalytic performance.
Research on Optical and Electronic Properties of Materials Containing this compound Moieties
There is a lack of direct research into the optical and electronic properties of materials containing this compound moieties. However, studies on structurally similar compounds provide insights into the potential characteristics of such materials.
For instance, research has been conducted on the optical and electronic properties of a Schiff base, 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol, which shares a similar brominated phenol (B47542) structure. doi.org In that study, techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) were employed to investigate the compound's electronic structure, vibrational frequencies, and optical properties. doi.org Such computational and experimental approaches could be applied to derivatives of this compound to explore their potential for applications in optoelectronics and materials science.
The combination of electron-withdrawing groups (nitro, chloro) and a potentially electron-donating group (hydroxyl) on the aromatic ring of this compound suggests that its derivatives could exhibit interesting electronic properties, such as intramolecular charge transfer, which is a key feature in many functional organic materials.
Table 2: Investigated Properties of a Structurally Similar Schiff Base
| Property | Method of Investigation |
|---|---|
| Crystal Structure | X-ray Diffraction |
| Optical Properties | UV-Vis Spectroscopy |
| Electronic Properties | DFT and TD-DFT Calculations |
| Vibrational Frequencies | IR Spectroscopy and DFT Calculations |
| Excitonic Energies | Photoluminescence Spectroscopy |
Conclusions and Future Research Trajectories for 4 Bromo 2 Chloro 5 Nitrophenol
Summary of Key Academic Findings on 4-Bromo-2-chloro-5-nitrophenol
Academic research focusing specifically on this compound is limited in publicly accessible literature. The compound is primarily cataloged as a research chemical or building block for organic synthesis. keyorganics.netfishersci.com Consequently, detailed experimental studies on its synthesis, reactivity, and biological activity are not extensively documented. The primary available information pertains to its basic chemical and physical properties, which are summarized from chemical supplier databases and computational models.
Key identifiers for this compound include its CAS number, 2091684-77-2, and its molecular formula, C₆H₃BrClNO₃. keyorganics.netfishersci.com Computational data provides insights into its molecular weight and other predicted properties.
| Property | Value | Source |
|---|---|---|
| CAS Number | 2091684-77-2 | keyorganics.netfishersci.com |
| Molecular Formula | C₆H₃BrClNO₃ | keyorganics.netfishersci.com |
| Molecular Weight | 252.45 g/mol | fishersci.com |
While specific studies on this isomer are scarce, research on related compounds such as 2-amino-4-chloro-5-nitrophenol (B145731) has explored its synthesis for use as an intermediate in producing other complex molecules. google.com However, a direct academic examination of this compound's reaction kinetics, spectroscopic characterization, and potential applications remains an underexplored area.
Emerging Research Areas and Unexplored Methodologies for this compound
The lack of dedicated research on this compound presents numerous opportunities for future investigation, particularly by drawing parallels with studies on other halogenated nitrophenols.
Advanced Synthesis and Characterization: A primary research trajectory would involve the development and optimization of synthetic routes for this compound. Subsequent in-depth characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction would provide a foundational understanding of its structural and electronic properties.
Biochemical and Pharmacological Screening: The structural motifs within this compound are of interest in medicinal and agricultural chemistry. Future studies could involve screening this compound for biological activity. Research into halogenated phenazines, for instance, has led to the development of antibacterial agents. nih.gov A similar approach could explore the potential of this compound as a precursor for novel therapeutic or agrochemical agents.
Environmental Fate and Bioremediation: Given that halogenated nitrophenols are recognized as emerging environmental pollutants, a critical area of research is the environmental fate of this specific compound. cas.cncas.cn Studies could investigate its persistence in soil and water, its potential for bioaccumulation, and its toxicity profile. Furthermore, exploring microbial or fungal degradation pathways, similar to research conducted on 2-chloro-5-nitrophenol (B15424) and 2-chloro-4-nitrophenol, could lead to effective bioremediation strategies. mdpi.comfrontiersin.orgacs.org
Toxicological Evaluation: The toxicity of dihalogenated nitrophenols has been demonstrated in environmental models like zebrafish embryos, where they have shown cardiotoxic effects. nih.govresearchgate.net A crucial unexplored methodology for this compound would be a comprehensive toxicological assessment to understand its potential risks to ecosystems and human health.
Broader Implications of Research on Halogenated Nitrophenols for Environmental and Synthetic Chemistry
Research on the broader class of halogenated nitrophenols (HNPs), including this compound, carries significant implications for both environmental science and the field of synthetic chemistry.
Environmental Chemistry: Halogenated nitrophenols are increasingly identified as persistent and toxic environmental pollutants. tidjma.tntidjma.tn They can enter the environment through industrial wastewater, agricultural runoff, and as disinfection byproducts formed during water treatment processes like chlorination. cas.cncas.cn Research has shown that these compounds are often more toxic than their non-halogenated counterparts and can pose risks to aquatic life and potentially human health. nih.govtidjma.tn Studies on dihalogenated nitrophenols, for example, have revealed their resistance to conventional water treatment methods and significant toxicity, underscoring the need for advanced monitoring and remediation techniques. researchgate.netresearchgate.net The investigation into microbial degradation of HNPs is a promising field, offering sustainable and cost-effective solutions for decontaminating affected sites. cas.cncas.cnacs.org
Synthetic Chemistry: In synthetic chemistry, the functional groups present in halogenated nitrophenols—the hydroxyl, nitro, and halogen substituents—make them highly versatile building blocks. The aromatic ring can undergo various transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and modification of the hydroxyl group. These reactions open pathways to a wide array of complex molecules. For instance, halogenated nitrophenols serve as key intermediates in the manufacturing of dyes, pigments, pesticides, and pharmaceuticals. pw.live The specific arrangement of substituents influences the reactivity and properties of the final products, making compounds like this compound valuable tools for chemists designing novel materials and active ingredients.
| Field | Key Implication | Examples/Context |
|---|---|---|
| Environmental Chemistry | Emerging contaminants with significant toxicity. | Formation as disinfection byproducts in drinking water; high toxicity to aquatic organisms. cas.cnnih.govtidjma.tn |
| Environmental Chemistry | Persistence and resistance to conventional treatment. | Difficult to remove from water via standard filtration or boiling. researchgate.netresearchgate.net |
| Environmental Chemistry | Potential for bioremediation. | Microbial and fungal strains capable of degrading HNPs have been identified. cas.cnmdpi.comacs.org |
| Synthetic Chemistry | Versatile chemical intermediates. | Used as precursors for dyes, pigments, and agrochemicals. |
| Synthetic Chemistry | Building blocks for pharmaceuticals. | Structural motifs are relevant for developing new active pharmaceutical ingredients. |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 4-bromo-2-chloro-5-nitrophenol?
- Methodology : Synthesis typically involves sequential halogenation and nitration steps. For example:
Halogenation : Bromination/chlorination of phenol derivatives using reagents like Br₂ (with FeBr₃) or Cl₂ (with AlCl₃) under controlled conditions.
Nitration : Introduce the nitro group via mixed acid (H₂SO₄/HNO₃) at low temperatures to avoid over-nitration.
- Validation : Monitor reaction progress using TLC or HPLC. Purify via recrystallization (e.g., ligroine solvent, as seen in structurally similar compounds) .
Q. How should this compound be stored to ensure stability?
- Guidelines : Store in amber glass containers at room temperature (RT), sealed to prevent moisture absorption. Avoid prolonged exposure to light, as nitro and halogen groups may degrade under UV .
Q. What solvents are compatible with this compound for experimental use?
- Solubility : Polar aprotic solvents like DMSO or DMF are ideal for stock solutions (e.g., 10 mM in DMSO). For aqueous systems, use co-solvents (e.g., ethanol ≤1% v/v) to enhance solubility without precipitation .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR (¹H/¹³C): Assign peaks based on substituent effects (e.g., nitro groups deshield aromatic protons).
- HPLC-MS : Confirm purity (>98%) and molecular weight (M.Wt ~252.45 g/mol).
- Melting Point : Compare with literature values (e.g., 70–70.5°C for methyl-substituted analogs) .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, Cl, NO₂) influence the reactivity of this compound in nucleophilic aromatic substitution?
- Analysis :
- The nitro group at C5 acts as a strong electron-withdrawing group, activating the ring for substitution at positions ortho/para to itself.
- Halogens (Br/Cl) at C2 and C4 exert competing inductive effects; bromine’s polarizability may favor regioselectivity in cross-coupling reactions.
- Experimental Design : Use DFT calculations to map electron density and compare reaction rates with analogs like 4-bromo-2-fluoro-5-nitrophenol .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. antitumor) be resolved for halogenated nitrophenols?
- Resolution Strategy :
Comparative Studies : Test this compound alongside analogs (e.g., 4-bromo-5-fluoro-2-nitrophenol) under identical conditions.
Mechanistic Probes : Use fluorescence quenching assays to assess DNA intercalation or enzyme inhibition.
- Key Reference : Structural analogs show divergent activities (e.g., high antimicrobial vs. low antitumor), suggesting substituent-dependent mechanisms .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?
- Optimization :
- Temperature Control : Nitration at >50°C risks byproduct formation (e.g., di-nitrated products).
- Workup : Use gradient pH extraction to separate acidic phenolic byproducts.
- QC Metrics : Validate purity via COA (Certificate of Analysis) and batch-to-batch consistency .
Q. How can spectroscopic data (e.g., IR, UV-Vis) differentiate positional isomers of halogenated nitrophenols?
- Methodology :
- IR : Nitro groups exhibit strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). Halogen position affects conjugation.
- UV-Vis : Compare λmax shifts; electron-withdrawing groups at para positions cause larger bathochromic shifts than meta .
Q. What safety protocols are essential for handling this compound in catalytic studies?
- Safety Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
